sodium;acetate;trihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium acetate trihydrate (NaC2H3O2·3H2O) is a widely used chemical compound in various industrial and laboratory applications. It appears as a white crystalline solid with a mildly tart odor, indicating its acetate nature. The compound has a molar mass of 136.08 g/mol and a density of 1.45 g/cm³. It is highly soluble in water, with solubility increasing with temperature. Sodium acetate trihydrate is known for its buffering capacity, which is vital in biochemical and industrial processes where maintaining a consistent pH is crucial .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium acetate trihydrate is typically prepared by reacting acetic acid with sodium hydroxide in an aqueous solution. The reaction is as follows:

CH3COOH+NaOH→CH3COONa+H2O

The solution is then cooled to allow the formation of sodium acetate trihydrate crystals .

Industrial Production Methods: Industrially, sodium acetate trihydrate is produced by diluting glacial acetic acid with water, adding liquid alkali, and heating to remove water. The solution is then introduced into a cooling tank for crystallization. The crystals are separated and dewatered using a high-concentration centrifuge .

Análisis De Reacciones Químicas

Types of Reactions: Sodium acetate trihydrate undergoes various chemical reactions, including:

Buffering Reactions: It acts as a buffer, stabilizing pH levels in solutions.

Dehydration: Upon heating, it undergoes dehydration to form anhydrous sodium acetate.

Reaction with Acids: It reacts with acids to form acetic acid and the corresponding salt.

Common Reagents and Conditions:

Acids: Reacts with acids like hydrochloric acid to form acetic acid.

Heat: Dehydrates to form anhydrous sodium acetate at around 58°C.

Major Products:

Acetic Acid: Formed when reacting with strong acids.

Anhydrous Sodium Acetate: Formed upon dehydration.

Aplicaciones Científicas De Investigación

Sodium acetate trihydrate is used in various scientific research applications, including:

Mecanismo De Acción

Sodium Acetate vs. Sodium Acetate Trihydrate:

Chemical Formula: Sodium acetate (CH3COONa) vs. Sodium acetate trihydrate (CH3COONa·3H2O).

Physical State: Sodium acetate is a white hygroscopic powder, while sodium acetate trihydrate appears as colorless crystals.

Reactivity: Sodium acetate is more reactive due to the absence of water molecules, making it suitable for reactions needing anhydrous conditions.

Comparación Con Compuestos Similares

- Sodium Formate (CHNaO2)

- Sodium Propionate (C3H5NaO2)

- Calcium Acetate (C4H6CaO4)

Sodium acetate trihydrate’s unique properties, such as its buffering capacity and thermal behavior, make it a versatile and essential compound in various fields.

Propiedades

IUPAC Name |

sodium;acetate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRVGWHSXIMRAB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

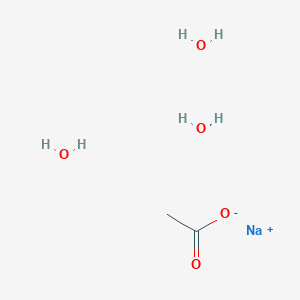

CC(=O)[O-].O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].O.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.